5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide
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Description
Scientific Research Applications
Antiprotozoal Applications
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from similar structural frameworks, have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Antibacterial Activities
- Functionalized N-(4-Bromophenyl)furan-2-carboxamides have demonstrated effective in vitro antibacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Computational docking studies and MD simulations supported these findings, highlighting their potential as antibacterial compounds (Siddiqa et al., 2022).
Synthesis Methodologies
- The synthesis of deuterium-labeled compounds involving furan derivatives indicates the versatility of these compounds in labeling studies, which is crucial for tracing and studying biological and chemical processes (Stephens et al., 2001).
- A study on the synthesis of furan-2-carboxamides via Suzuki-Miyaura cross-coupling demonstrates the importance of these compounds in synthetic chemistry, offering pathways to novel structures with potential biological activities (Binzet et al., 2009).
Properties
IUPAC Name |
5-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5S/c1-21-9-3-2-7(6-8(9)17(19)20)15-13(23)16-12(18)10-4-5-11(14)22-10/h2-6H,1H3,(H2,15,16,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYDYDBFHMUVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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